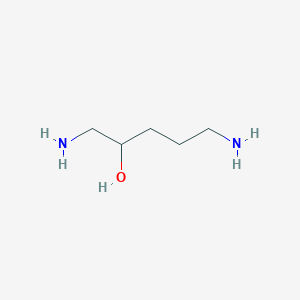

1,5-Diaminopentan-2-OL

Description

Structure

3D Structure

Properties

CAS No. |

540-27-2 |

|---|---|

Molecular Formula |

C5H14N2O |

Molecular Weight |

118.18 g/mol |

IUPAC Name |

1,5-diaminopentan-2-ol |

InChI |

InChI=1S/C5H14N2O/c6-3-1-2-5(8)4-7/h5,8H,1-4,6-7H2 |

InChI Key |

IBUPNDMHIOTKBL-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(CN)O)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,5 Diaminopentan 2 Ol

Chemical Synthesis Approaches to 1,5-Diaminopentan-2-OL

While specific literature on the chemical synthesis of this compound is limited, general and established methodologies for the synthesis of analogous diamino alcohols can be proposed. These approaches typically involve the construction of the carbon backbone followed by the introduction and manipulation of the amino and hydroxyl functional groups, often requiring the use of protecting groups to achieve selectivity.

Reduction of Precursors in this compound Production

A common strategy for the synthesis of diamino compounds involves the reduction of dinitro precursors. For this compound, a hypothetical precursor would be 1,5-dinitropentan-2-ol. The synthesis of this precursor could be envisioned through various classical organic reactions. The subsequent reduction of the nitro groups to primary amines is a critical step.

Several reducing agents are effective for the conversion of nitro groups to amines, with the choice of reagent depending on the presence of other functional groups and the desired selectivity.

Commonly Used Reducing Agents for Nitro Group Reduction:

| Reducing Agent | Typical Conditions | Notes |

| H₂/Pd-C | Methanol or Ethanol, room temperature to mild heating | Highly efficient but can also reduce other functional groups like alkenes. |

| H₂/Raney Ni | Ethanol or Methanol, often requires elevated temperature and pressure | A powerful reducing agent, also effective for other functional groups. |

| SnCl₂·2H₂O | Ethanol or concentrated HCl | A classic method, often used for aromatic nitro group reduction but applicable to aliphatic cases. |

| Fe/HCl | Acetic acid or aqueous HCl | A cost-effective and mild method, often used in industrial processes. |

| NaBH₄/NiCl₂ | Methanol or Ethanol | A versatile system for the reduction of various functional groups, including nitro compounds. |

| LiAlH₄ | Anhydrous ether or THF | A very powerful and non-selective reducing agent, capable of reducing most polar functional groups. |

The primary challenge in this approach is the chemoselective reduction of the two nitro groups without affecting the hydroxyl group. Catalytic hydrogenation with palladium on carbon (Pd/C) or Raney Nickel is often effective for this transformation. The reaction conditions, such as solvent, temperature, and pressure, would need to be carefully optimized to maximize the yield of this compound and minimize side reactions.

Protecting Group Strategies in Selective Functionalization of this compound

Due to the presence of three reactive functional groups (two primary amines and one secondary alcohol), the use of protecting groups is essential for the selective functionalization and synthesis of this compound. Protecting groups allow for the temporary masking of one or more functional groups while chemical transformations are carried out on other parts of the molecule.

Key Considerations for Protecting Group Strategy:

Orthogonality: The protecting groups for the two amino groups and the hydroxyl group should be "orthogonal," meaning that each can be removed under specific conditions without affecting the others. This allows for the sequential manipulation of the functional groups.

Stability: The chosen protecting groups must be stable to the reaction conditions used in subsequent synthetic steps.

Common Protecting Groups for Amines and Alcohols:

| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl) |

| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | Hydrogenolysis (H₂/Pd-C) | |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine) | |

| Alcohol | Benzyl | Bn | Benzyl bromide (BnBr) with a base | Hydrogenolysis (H₂/Pd-C) |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl with imidazole | Fluoride ions (e.g., TBAF) or acid | |

| Tetrahydropyranyl | THP | Dihydropyran (DHP) with an acid catalyst | Aqueous acid |

In a potential synthetic route, the hydroxyl group could be protected as a silyl ether (e.g., TBDMS) or a benzyl ether. One of the amino groups could be protected with a Boc group, and the other with a Cbz group. This orthogonal protection scheme would allow for the selective deprotection and subsequent modification of each functional group independently.

Biocatalytic and Biotechnological Synthesis of this compound

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for the production of chiral molecules like this compound. The high stereo- and regioselectivity of enzymes can lead to the efficient production of enantiomerically pure compounds, often under mild reaction conditions.

Enzymatic Cascade Reactions for Chiral Amino Alcohol Production, including this compound

L-lysine is an inexpensive and readily available amino acid, making it an ideal starting material for the biocatalytic synthesis of this compound. The synthesis involves a two-step enzymatic cascade: the hydroxylation of L-lysine to form a hydroxylysine intermediate, followed by the decarboxylation of this intermediate to yield the final product. researchgate.netnih.gov

Recent research has demonstrated the successful production of this compound from L-lysine using engineered Escherichia coli as a whole-cell biocatalyst. researchgate.netnih.gov This approach avoids the need for costly enzyme purification and cofactor regeneration. In a two-stage process, L-lysine is first hydroxylated to (2S,3S)-3-hydroxylysine, which is then decarboxylated to produce this compound. researchgate.net This whole-cell catalytic system has shown high efficiency, achieving a titer of 80.5 g/L of this compound in a 5-L fermenter. researchgate.net

The key to the stereocontrolled synthesis of this compound from L-lysine lies in the regioselective and diastereoselective hydroxylation of the L-lysine side chain. This is achieved by a class of enzymes known as α-keto acid-dependent dioxygenases (α-KAOs), specifically lysine (B10760008) dioxygenases (KDOs). nih.gov These enzymes utilize Fe(II) and α-ketoglutarate as cofactors to catalyze the hydroxylation of unactivated C-H bonds. nih.govnih.gov

Two such enzymes, KDO1 and KDO2, have been identified and shown to exhibit distinct regioselectivity in the hydroxylation of L-lysine. nih.gov This allows for the specific production of different isomers of hydroxylysine, which can then be converted to the corresponding enantiomers of this compound. The subsequent decarboxylation is typically carried out by a pyridoxal-phosphate (PLP)-dependent decarboxylase. nih.gov

Enzymatic Cascade for this compound Synthesis:

| Step | Enzyme | Substrate | Product |

| 1. Hydroxylation | KDO1 or KDO2 (α-Keto Acid-Dependent Dioxygenase) | L-Lysine | Hydroxylysine isomer |

| 2. Decarboxylation | PLP-Dependent Decarboxylase | Hydroxylysine isomer | This compound enantiomer |

This biocatalytic cascade provides a highly efficient and stereoselective route to chiral 1,5-diaminopentan-2-ols, highlighting the potential of biotechnology in the synthesis of complex and valuable chemicals.

Function of Pyridoxal Phosphate-Dependent Decarboxylases (LDC) in Decarboxylative Steps

The final enzymatic step in the biosynthesis of this compound from an L-lysine precursor is a critical decarboxylation reaction. This reaction is catalyzed by a Pyridoxal Phosphate (PLP)-dependent decarboxylase. Unlike the direct decarboxylation of lysine to cadaverine, this pathway involves the decarboxylation of a hydroxylated intermediate, (2S,3S)-3-hydroxylysine.

To identify the most effective catalyst for this specific conversion, several decarboxylases were investigated. Research demonstrated that the L-lysine decarboxylase CadA from Escherichia coli exhibits the highest activity towards (2S,3S)-3-hydroxylysine. nih.gov Other enzymes screened, such as SrdA from Selenomonas ruminantium, CpdA from Chitinophaga pinensis, and FjdA from Flavobacterium johnsoniae, showed progressively lower relative activities. nih.gov

| Decarboxylase | Source Organism | Relative Catalytic Activity (%) on (2S,3S)-3-hydroxylysine |

| CadA | Escherichia coli | 100 ± 2.2 |

| SrdA | Selenomonas ruminantium | 98.5 ± 2.2 |

| CpdA | Chitinophaga pinensis | 50.6 ± 0.8 |

| FjdA | Flavobacterium johnsoniae | 1.1 ± 0.2 |

Table 1: Comparison of different decarboxylases for the conversion of (2S,3S)-3-hydroxylysine to this compound. Data sourced from Li, Y., et al. (2022). nih.gov

Stereoselective Oxidation in the Biocatalytic Pathway to this compound

The key step that introduces the hydroxyl group and defines the stereochemistry of this compound is a highly selective oxidation reaction. However, this transformation occurs prior to decarboxylation. The biocatalytic pathway commences with the stereoselective hydroxylation of L-lysine to produce (2S,3S)-3-hydroxylysine. nih.govnih.govresearchgate.net

This reaction is catalyzed by L-lysine 3-hydroxylase (K3H), an enzyme that ensures high fidelity in the placement and orientation of the hydroxyl group. nih.govresearchgate.net The use of this enzyme is a prime example of how biocatalysis can overcome challenges in regioselectivity and stereoselectivity that are often difficult to manage in traditional chemical synthesis. nih.gov The enzyme specifically targets the C3 position of L-lysine, yielding the (2S,3S) diastereomer, which is then carried forward to the decarboxylation step. This initial hydroxylation is the determining factor for the final stereochemical configuration of the this compound product.

One-Pot Sequential Processes for Efficient Enzymatic Conversion to this compound

To streamline the synthesis of this compound (also referred to as 2-OH-PDA) from L-lysine, a "two-stage" whole-cell biocatalysis process has been developed, which functions as an efficient one-pot sequential system. nih.govnih.govresearchgate.net This strategy avoids the costly and time-consuming isolation of intermediates by performing the two distinct enzymatic reactions consecutively within the same fermentation vessel.

Microbial Fermentation Strategies for this compound and Related Diamines

The industrial-scale production of this compound is most promising through microbial fermentation, leveraging engineered microorganisms as cellular factories. This approach allows for the sustainable and high-titer production of the target molecule from renewable feedstocks like glucose, which is used to produce the L-lysine precursor.

Engineered Microorganisms in Amino Alcohol Biosynthesis

The workhorse for the biosynthesis of this compound has been the bacterium Escherichia coli. nih.govnih.gov Specific strains, such as E. coli BL21(DE3), have been engineered to serve as whole-cell biocatalysts for the two-stage conversion process.

For the initial hydroxylation stage, E. coli cells are engineered to overexpress the L-lysine 3-hydroxylase (K3H) enzyme. nih.govresearchgate.net To further enhance the efficiency of this step, a lysine transporter (a chimera of CadB and argT) is co-expressed. This transporter facilitates the uptake of the L-lysine substrate into the cell, thereby increasing the intracellular concentration and boosting the production of the (2S,3S)-3-hydroxylysine intermediate. nih.govresearchgate.net For the subsequent decarboxylation stage, a separate E. coli strain is engineered to overexpress the selected lysine decarboxylase, CadA, which has demonstrated high activity on the hydroxylated substrate. nih.gov

Metabolic Pathway Engineering for Enhanced Production

Metabolic pathway engineering has been crucial in optimizing the whole-cell catalytic system for high-yield production of this compound. A key strategy has been the division of the pathway into two distinct modules: a hydroxylation module and a decarboxylation module, each housed in a specialized E. coli strain.

In the hydroxylation module, co-expressing the lysine transporter CadB-argT with the L-lysine 3-hydroxylase (K3H) was a critical engineering step. This strategy significantly improved the biosynthesis of (2S,3S)-3-hydroxylysine, with engineered strains producing titers 2.1 times higher than strains overexpressing only the hydroxylase. nih.govresearchgate.net

For the decarboxylation module, the selection of the most efficient enzyme was paramount. By screening various decarboxylases, CadA was identified as the optimal choice for converting (2S,3S)-3-hydroxylysine. nih.gov The two-stage process, utilizing these engineered strains, has successfully achieved a final titer of 80.5 g/L of this compound with a molar yield of 62.6% from L-lysine in a 5-L fermenter, demonstrating a feasible and highly effective approach for large-scale production. nih.govnih.govresearchgate.net

| Parameter | Value | Reference |

| Starting Material | L-Lysine | nih.gov |

| Intermediate | (2S,3S)-3-hydroxylysine | nih.gov |

| Final Product | This compound | nih.gov |

| Host Organism | Escherichia coli BL21(DE3) | nih.gov |

| Max. Intermediate Titer | 110.5 g/L | nih.govresearchgate.net |

| Max. Final Product Titer | 80.5 g/L | nih.govnih.govresearchgate.net |

| Overall Molar Yield | 62.6% | nih.govresearchgate.net |

| Process Scale | 5-L Fermenter | nih.govresearchgate.net |

Table 2: Key production metrics for the two-stage whole-cell biocatalytic synthesis of this compound. Data sourced from Li, Y., et al. (2022). nih.govnih.govresearchgate.net

Comparative Analysis of Chemical and Enzymatic Synthesis Efficiencies for this compound

A comparative analysis between enzymatic and conventional chemical synthesis routes for this compound starkly highlights the advantages of the biocatalytic approach. While specific, high-yield chemical syntheses for this exact molecule are not well-documented in publicly available literature, a hypothetical chemical route would face considerable challenges that are elegantly overcome by the enzymatic method.

A plausible chemical synthesis would likely require a multi-step process starting from a chiral precursor or involving a resolution step to achieve the desired stereochemistry. This would invariably involve the use of protecting groups for the two amine functionalities to prevent side reactions during the introduction of the hydroxyl group. Such a process would likely suffer from:

Poor Stereoselectivity: Achieving the specific (2S) stereocenter chemically would require either a costly chiral starting material or a stereoselective reduction/oxidation step, which can be difficult to optimize and may produce mixtures of isomers, necessitating difficult purification. In contrast, the L-lysine 3-hydroxylase enzyme provides near-perfect stereocontrol.

Harsh Reaction Conditions: Chemical oxidation and deprotection steps often require harsh reagents, non-aqueous solvents, and extreme temperatures or pH values, leading to higher energy consumption and waste generation. The enzymatic route operates in water under mild temperature and pH conditions.

Environmental Impact: The use of organic solvents, heavy metal catalysts, and protecting groups in chemical synthesis generates significant chemical waste. The biocatalytic route, using water as a solvent and a renewable feedstock, presents a much greener and more sustainable alternative.

The whole-cell biocatalytic process, achieving a 62.6% molar yield and an 80.5 g/L titer in a scalable fermenter, demonstrates an efficiency and sustainability that would be exceptionally difficult to match using conventional organic chemistry. nih.govresearchgate.net The enzymatic pathway's high selectivity, mild conditions, and consolidation of steps in a one-pot process make it a superior methodology for the production of this compound.

Stereochemical Aspects and Enantiomeric Research of 1,5 Diaminopentan 2 Ol

Enantioselective Synthesis of (R)- and (S)-1,5-Diaminopentan-2-OL Isomers

The controlled synthesis of individual enantiomers of 1,5-Diaminopentan-2-OL is essential for investigating their unique properties. Enantioselective synthesis aims to produce a single enantiomer in high yield and purity, avoiding the need for challenging and often inefficient resolution of a racemic mixture.

One prominent method for the enantioselective synthesis of (S)-1,5-Diaminopentan-2-OL involves a biocatalytic approach. This method leverages the inherent stereospecificity of enzymes to achieve high enantiomeric excess. A scalable and efficient synthesis has been developed utilizing engineered Escherichia coli to produce (S)-1,5-diamino-2-hydroxy-pentane from L-lysine through a cascade of hydroxylation and decarboxylation reactions. This biosynthetic route offers a green and sustainable alternative to traditional chemical synthesis.

While specific chemical synthesis routes for the (R)-enantiomer are not extensively detailed in the available literature, general strategies for the asymmetric synthesis of amino alcohols can be applied. These methods often involve the use of chiral catalysts, auxiliaries, or starting materials derived from the chiral pool. For instance, asymmetric reduction of a corresponding aminoketone or the ring-opening of a chiral epoxide with an amine nucleophile are common strategies to establish the stereocenter.

| Method | Enantiomer | Key Features | Reported Yield/Purity |

| Biocatalytic Cascade | (S) | Engineered E. coli, L-lysine substrate | High titer and molar yield |

| Asymmetric Reduction | (R) or (S) | Chiral catalyst (e.g., Ru-BINAP) | Dependent on catalyst and substrate |

| Chiral Epoxide Ring Opening | (R) or (S) | Enantiopure epoxide starting material | High stereospecificity |

This table provides an overview of potential and reported enantioselective synthesis methods.

Chiral Purity Analysis and Control in this compound Synthetic Pathways

Ensuring the enantiomeric purity of this compound is crucial for its application in stereospecific contexts. Several analytical techniques can be employed to determine the enantiomeric excess (ee) of a sample.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for separating enantiomers. The differential interaction of the (R) and (S) isomers with the chiral selector in the column leads to different retention times, allowing for their quantification. For primary amines like this compound, derivatization with a chiral reagent can also be employed to form diastereomers, which can then be separated on a standard achiral HPLC column.

Nuclear Magnetic Resonance (NMR) Spectroscopy in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is another widely used technique.

Chiral Solvating Agents: These agents, such as enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives, form transient diastereomeric complexes with the enantiomers of this compound. This results in the splitting of NMR signals for the protons or carbons near the chiral center, allowing for the integration and determination of the enantiomeric ratio.

Chiral Derivatizing Agents: Reagents like Mosher's acid chloride react with the amino or hydroxyl groups of this compound to form stable diastereomeric esters or amides. The distinct chemical shifts of the protons in these diastereomers in the ¹H NMR spectrum enable the calculation of the enantiomeric purity.

Control of chiral purity during synthesis is achieved by optimizing reaction conditions, including the choice of catalyst, solvent, and temperature, to maximize the stereoselectivity of the key bond-forming steps.

| Analytical Technique | Principle | Advantages | Considerations |

| Chiral HPLC | Differential interaction with a chiral stationary phase | High accuracy and resolution | Requires specialized chiral columns |

| NMR with CSA | Formation of transient diastereomeric complexes | Rapid analysis, no derivatization required | Peak resolution can be solvent and temperature dependent |

| NMR with CDA | Formation of stable diastereomeric derivatives | Well-resolved signals, robust method | Derivatization reaction must go to completion |

This table summarizes common methods for chiral purity analysis.

Stereochemical Implications in Derivative Synthesis of this compound

The stereochemistry of (R)- and (S)-1,5-Diaminopentan-2-OL has profound implications when these molecules are used as building blocks in the synthesis of more complex derivatives. The spatial arrangement of the amino and hydroxyl groups dictates the three-dimensional structure of the resulting products and can influence their biological activity, material properties, and performance as chiral ligands in asymmetric catalysis.

When an enantiomerically pure form of this compound reacts with other chiral or prochiral molecules, the stereochemistry of the starting material can control the formation of new stereocenters. This principle is fundamental to diastereoselective synthesis. For example, the reaction of (R)-1,5-Diaminopentan-2-OL with a prochiral ketone would be expected to favor the formation of one diastereomer over the other due to the steric and electronic influences of the pre-existing chiral center.

Furthermore, the fixed spatial relationship between the functional groups in each enantiomer is critical when designing chiral ligands for metal-catalyzed asymmetric reactions. The coordination of a metal to the diamine and hydroxyl moieties creates a specific chiral environment around the metal center. This chiral pocket can then direct the approach of a substrate, leading to the preferential formation of one enantiomeric product. The subtle difference in the orientation of the substituents between the (R) and (S) ligands can lead to opposite enantiomeric outcomes in the catalyzed reaction.

The synthesis of derivatives, such as Schiff bases, amides, or coordination complexes, from enantiopure this compound allows for the systematic exploration of structure-activity relationships where stereochemistry is a key variable.

Advanced Applications of 1,5 Diaminopentan 2 Ol As a Synthetic Building Block

Derivatization Chemistry of 1,5-Diaminopentan-2-OL

The presence of three reactive functional groups allows for a wide range of chemical modifications, enabling the synthesis of a diverse array of derivatives. The specific reactivity of each group can be selectively targeted to produce complex molecules for various applications.

The synthetic utility of this compound stems from the distinct reactivity of its primary amine and secondary alcohol functionalities. This bifunctionality is a key attribute for its role as a versatile intermediate in organic synthesis .

Amino Groups: The two primary amino groups are nucleophilic and basic. They can readily participate in reactions typical of primary amines, such as N-acylation with acid chlorides or anhydrides to form amides, N-alkylation with alkyl halides, and condensation reactions with aldehydes or ketones to form Schiff bases (imines). The presence of two amino groups allows for the formation of di-substituted derivatives, making the molecule an effective cross-linking agent or a monomer for polymerization.

Hydroxyl Group: The secondary hydroxyl group can undergo reactions characteristic of alcohols. These include esterification with carboxylic acids or their derivatives, etherification via reactions like the Williamson ether synthesis, and oxidation to form a ketone.

The differential reactivity of these groups can be exploited through the use of protecting groups or by controlling reaction conditions (e.g., pH) to achieve selective derivatization at a specific site, paving the way for the synthesis of complex target molecules rsc.org.

| Functional Group | Reaction Type | Resulting Moiety | Potential Application |

| Primary Amine (-NH₂) | N-Acylation | Amide | Polymer synthesis, pharmaceutical intermediates |

| Primary Amine (-NH₂) | N-Alkylation | Secondary/Tertiary Amine | Ligand synthesis, functional materials |

| Primary Amine (-NH₂) | Condensation | Imine (Schiff Base) | Dynamic covalent chemistry, chemosensors |

| Secondary Hydroxyl (-OH) | Esterification | Ester | Pro-drugs, polymer synthesis, fragrances |

| Secondary Hydroxyl (-OH) | Etherification | Ether | Stable chemical intermediates |

| Secondary Hydroxyl (-OH) | Oxidation | Ketone | Synthesis of novel carbonyl compounds |

The carbon atom bonded to the hydroxyl group is a chiral center, which is a critical aspect of the molecule's utility in pharmaceutical development and asymmetric synthesis . The demand for enantiomerically pure compounds has driven the development of synthetic methods utilizing such chiral building blocks enamine.netnih.gov.

Enantiomerically pure (R)- or (S)-1,5-Diaminopentan-2-OL serves as a valuable chiral starting material. By preserving the stereochemistry at the C-2 position, it can be elaborated into more complex chiral molecules, such as active pharmaceutical ingredients (APIs), where biological activity is often dependent on a specific three-dimensional arrangement enamine.net. Chiral amines and their derivatives are of tremendous interest to synthetic chemists as they are found in many chiral catalysts and pharmaceuticals sigmaaldrich.com. The use of such synthons allows for the construction of stereogenic centers in a predictable and controlled manner, which is a cornerstone of modern asymmetric synthesis nih.goviupac.org. The synthesis of chiral intermediates from non-chiral starting materials often requires the use of chiral metal catalysts or other complex methods; utilizing an inherently chiral molecule like this compound can provide a more direct and efficient synthetic route nih.govnih.gov.

Exploration of this compound in Materials Science Research

The trifunctional nature of this compound makes it an attractive candidate for the development of novel polymers and for the chemical modification of material surfaces.

Diamines are fundamental monomers for the synthesis of polyamides through step-growth polycondensation with dicarboxylic acids knowingfabric.com. The parent compound, 1,5-diaminopentane (also known as cadaverine), is used for the production of bio-based polyamides like PA 5,6 and PA 5,10 nih.gov. Similarly, the two amino groups of this compound can react with dicarboxylic acids or their derivatives to form polyamides.

The key distinction is the presence of the pendant hydroxyl group along the polymer backbone. This hydroxyl group can significantly alter the properties of the resulting polyamide by:

Increasing Hydrophilicity: The polar -OH group can increase the polymer's water absorption and wettability.

Providing Sites for Cross-linking: The hydroxyl groups can be used for post-polymerization modification or for cross-linking reactions, which can enhance the thermal and mechanical properties of the material.

Enabling Hybrid Polymers: The hydroxyl group can also participate in polymerization reactions. For instance, reacting this compound with a dicarboxylic acid could potentially lead to the formation of mixed polyester-polyamide resins google.com. This approach allows for the creation of polymers with tailored properties that combine features of both polyamides and polyesters orientjchem.orggoogle.com.

| Potential Polymer Type | Co-monomer | Key Linkage(s) | Potential Properties |

| Polyamide | Dicarboxylic Acid | Amide | Pendant hydroxyl groups for modification, increased hydrophilicity |

| Polyester | Dicarboxylic Acid | Ester | Requires selective reaction or protection of amino groups |

| Polyamide-Polyester | Dicarboxylic Acid | Amide and Ester | Hybrid properties, tunable thermal and mechanical characteristics |

| Polyurethane | Diisocyanate | Urethane | Formation via reaction of hydroxyl and amino groups |

Surface functionalization is a critical process for tailoring the interface of materials for specific applications, such as improving biocompatibility, controlling adhesion, or creating biosensors mdpi.comresearchgate.net. The multiple reactive groups of this compound make it an excellent candidate for grafting onto material surfaces.

The two amino groups and one hydroxyl group can form covalent bonds with a variety of surfaces. For example, amine groups can react with surfaces containing carboxylic acid, epoxy, or isocyanate groups mdpi.com. This allows the molecule to be anchored onto polymers, metal oxides, or nanostructured materials like carbon nanotubes or nanodiamonds mdpi.com. The use of diamines to functionalize and cross-link materials has been demonstrated, for instance, in the modification of fullerene thin films to alter their electronic properties nih.gov. By tethering this compound to a surface, its remaining functional groups are exposed, allowing for further chemical transformations or providing specific surface properties such as chirality, hydrophilicity, or sites for bioconjugation.

Conceptual Framework for this compound in Coordination Chemistry and Supramolecular Design

The ability of this compound to act as a ligand for metal ions opens up possibilities in the fields of coordination chemistry and the design of complex supramolecular assemblies nih.gov. Research on structurally similar diaminoalcohols has shown their potent capabilities in forming stable metal complexes rsc.org.

A study on 1,5-diaminopentanetriols demonstrated that such ligands can coordinate with copper (II) ions, where both amino groups act as anchoring sites for two separate metal ions rsc.org. This leads to the formation of dimeric complexes. In these structures, two independent NH₂, O⁻ chelates are formed, indicating that the deprotonated hydroxyl group also participates in binding the metal ion rsc.org.

Design Principles for Amino Alcohol-Based Ligands (based on structural similarity to known ligands like 1,5-diaminopentan-3-ol)

The design of effective chiral ligands from amino alcohols is a well-established strategy in asymmetric catalysis. While direct research on this compound as a ligand is not extensively documented, principles derived from structurally similar amino alcohols, such as 1,5-diaminopentan-3-ol and other chiral 1,2-amino alcohols, provide a strong foundation for predicting its potential and guiding ligand design. nih.govdiva-portal.org Key design principles include the strategic use of stereochemistry, steric hindrance, and the inherent electronic properties of the amino and hydroxyl groups.

Chiral 1,2-amino alcohols are fundamental structural motifs in a variety of biologically active compounds and are highly versatile in asymmetric synthesis as building blocks, auxiliaries, and ligands for metal-catalyzed reactions. nih.gov The efficacy of these ligands often stems from the formation of a stable five-membered chelate ring with a metal center, involving the nitrogen of the amino group and the oxygen of the hydroxyl group. The chirality at the carbon centers of this compound would be crucial in inducing enantioselectivity in catalytic processes.

Key Design Considerations:

Chirality and Stereocontrol: The stereogenic center at the C-2 position of this compound is fundamental. The absolute configuration of this center will directly influence the facial selectivity of substrate approach to the catalytic metal center, thereby determining the chirality of the product. rsc.org

Steric Bulk: The introduction of bulky substituents on the amine or hydroxyl groups can significantly enhance enantioselectivity by creating a more defined and sterically hindered chiral pocket around the metal center. rsc.org This steric hindrance can control the orientation of the substrate as it coordinates to the metal.

Electronic Effects: The electron-donating nature of the amino and hydroxyl groups influences the electronic properties of the metal center, which in turn affects its catalytic activity. Modification of these groups can tune the reactivity of the catalyst.

Flexibility and Conformational Rigidity: The pentyl backbone of this compound provides a degree of flexibility. However, for effective asymmetric induction, it is often desirable to introduce structural elements that confer conformational rigidity to the ligand-metal complex. This can be achieved through the formation of bicyclic structures or the introduction of rigidifying substituents.

The synthesis of new chiral amino alcohol ligands is an active area of research, with a focus on optimizing their structure for specific catalytic applications, such as the enantioselective addition of organozinc reagents to aldehydes. rsc.org The principles learned from these studies can be directly applied to the design of ligands based on this compound.

Table 1: Comparison of Structural Features for Amino Alcohol Ligand Design

| Feature | This compound (Predicted) | 1,5-diaminopentan-3-ol (Reference) | General Chiral 1,2-Amino Alcohols |

| Chiral Centers | C-2 | C-3 | Typically one or two |

| Coordinating Groups | Two primary amines, one secondary alcohol | Two primary amines, one secondary alcohol | One amine, one alcohol |

| Potential Chelation | N,O-chelation; potential for N,N- or N,N',O-coordination | N,O-chelation; potential for N,N'- or N,N',O-coordination | N,O-chelation |

| Backbone Flexibility | Flexible pentyl chain | Flexible pentyl chain | Varies with structure |

Role of 1,5 Diaminopentan 2 Ol in Biochemical and Biological Research

Enzyme Catalysis Studies Utilizing 1,5-Diaminopentan-2-OL as Substrate or Product

In the realm of biochemical and biological research, this compound has emerged as a significant product of enzyme-catalyzed reactions, particularly through cascade catalysis. Detailed studies have elucidated a biosynthetic pathway for its production from L-lysine, leveraging whole-cell catalysis with genetically engineered microorganisms. This approach has proven to be an efficient method for the synthesis of this valuable aliphatic amino alcohol. nih.gov

The enzymatic production of this compound is primarily achieved through a two-stage hydroxylation and decarboxylation process. nih.gov This biocatalytic cascade transforms L-lysine into the target compound via an intermediate, (2S,3S)-3-hydroxylysine. The entire process is conducted within engineered Escherichia coli cells, which serve as efficient whole-cell catalysts, offering advantages in enzyme stability and process efficiency over the use of purified enzymes. nih.gov

The initial and crucial step in this cascade is the hydroxylation of L-lysine. This reaction is catalyzed by L-lysine 3-hydroxylase (K3H) , which converts L-lysine into (2S,3S)-3-hydroxylysine. nih.gov Following the hydroxylation, the intermediate compound, (2S,3S)-3-hydroxylysine, undergoes decarboxylation to yield the final product, this compound. Among several decarboxylases investigated, lysine (B10760008) decarboxylase (CadA) has been identified as demonstrating the highest activity for this conversion. nih.govresearchgate.net

Research has focused on optimizing this whole-cell catalytic system to enhance the production of this compound. This has involved the co-expression of the key enzymes, L-lysine 3-hydroxylase and lysine decarboxylase, within the E. coli host. Furthermore, to improve the uptake of the initial substrate, lysine transporters have also been co-expressed, leading to significantly higher product titers. nih.gov

Below is a summary of the key enzymatic steps in the production of this compound:

| Step | Substrate | Enzyme | Product |

| 1. Hydroxylation | L-Lysine | L-lysine 3-hydroxylase (K3H) | (2S,3S)-3-hydroxylysine |

| 2. Decarboxylation | (2S,3S)-3-hydroxylysine | Lysine decarboxylase (CadA) | This compound |

Detailed research findings from a study utilizing engineered E. coli for the production of this compound are presented in the table below. This study highlights the effectiveness of a two-stage, whole-cell biocatalysis approach in a 5-L fermenter.

| Engineered Strain | Key Overexpressed Enzymes/Transporters | Initial Substrate | Intermediate Product Titer | Final Product Titer | Molar Yield |

| E. coli BL21 (DE3) | L-lysine 3-hydroxylase (K3H), Lysine transporter (CadB-argT), Lysine decarboxylase (CadA) | L-Lysine | 110.5 g/L (hydroxylysine) | 80.5 g/L | 62.6% |

The data illustrates a significant bioconversion of L-lysine, achieving a high titer of the intermediate, hydroxylysine, which is subsequently decarboxylated to produce a substantial quantity of this compound. nih.govresearchgate.net This efficient and scalable synthesis method underscores the role of this compound as a key product in enzymatic catalysis studies, with potential for industrial-scale production. nih.gov

Advanced Analytical and Spectroscopic Characterization of 1,5 Diaminopentan 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. uobasrah.edu.iq Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, the precise connectivity and stereochemistry of 1,5-Diaminopentan-2-OL can be determined.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the protons on each carbon. The methine proton at the C2 position (CH-OH) would appear as a multiplet, with its chemical shift influenced by the adjacent hydroxyl group. The methylene (B1212753) protons adjacent to the two amine groups (C1 and C5) would also exhibit characteristic shifts, typically in the 2.5-3.0 ppm range. The remaining methylene protons at C3 and C4 would appear as complex multiplets in the aliphatic region.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, five distinct signals are predicted. The carbon bearing the hydroxyl group (C2) would be found in the 60-70 ppm range, while the carbons adjacent to the amino groups (C1 and C5) would appear around 35-45 ppm. The remaining alkyl carbons (C3 and C4) would resonate at higher fields.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for confirming the complete molecular structure. COSY experiments would establish the ¹H-¹H spin-spin coupling network, confirming the sequence of protons along the pentane (B18724) chain. HSQC would correlate each proton signal to its directly attached carbon, while HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, solidifying the assignment of the molecular skeleton. scielo.brmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on standard chemical shift increments and data from analogous compounds. Actual experimental values may vary based on solvent and other conditions.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CH₂NH₂) | ~2.7 (t) | ~42 |

| C2 (-CHOH) | ~3.8 (m) | ~68 |

| C3 (-CH₂-) | ~1.5 (m) | ~34 |

| C4 (-CH₂-) | ~1.6 (m) | ~24 |

| C5 (-CH₂NH₂) | ~2.8 (t) | ~40 |

Mass Spectrometry (MS) Techniques for Molecular Identification

Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which is essential for determining its elemental formula. For this compound (C₅H₁₄N₂O), HRMS analysis, typically using electrospray ionization (ESI), would target the protonated molecular ion, [M+H]⁺. The precise mass of this ion would be used to confirm the elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.

Molecular Formula: C₅H₁₄N₂O

Monoisotopic Mass: 118.1106 g/mol nih.gov

Expected [M+H]⁺ ion in HRMS: 119.1182

This high degree of accuracy is crucial for confirming the identity of a newly synthesized compound.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds. Due to the polar nature and hydrogen-bonding capabilities of the amine and alcohol functional groups, this compound is not sufficiently volatile for direct GC-MS analysis. Therefore, derivatization is required to block these active sites, reduce polarity, and increase thermal stability. nih.govnih.govnorthwestern.edu

Common derivatization strategies for amino alcohols include acylation with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or silylation with reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). northwestern.eduresearchgate.netmdpi.com After derivatization, the compound can be readily analyzed by GC-MS. The resulting mass spectrum will show a molecular ion corresponding to the derivative, and the fragmentation pattern will provide structural confirmation.

Key fragmentation pathways for the derivatized this compound would include:

Alpha-cleavage: Bond breaking adjacent to the nitrogen atoms or the oxygen atom.

Loss of neutral molecules: Such as the loss of water (from the original alcohol) or parts of the derivatizing group.

Table 2: Predicted Key Mass Fragments for Derivatized this compound in GC-MS Note: Fragments are based on typical cleavage patterns for acylated or silylated amino alcohols.

| Fragmentation Process | Description | Expected m/z (example) |

| Molecular Ion [M]⁺ | The mass of the intact derivatized molecule. | Varies with derivative |

| α-cleavage at C1-C2 | Loss of the derivatized aminomethyl radical. | [M - CH₂N(deriv)₂]⁺ |

| α-cleavage at C2-C3 | Loss of a propyl-amine derived radical. | [M - C₃H₆N(deriv)₂]⁺ |

| Neutral Loss | Loss of a derivatized water molecule. | [M - H-O-deriv]⁺ |

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for performing accurate quantitative analysis.

GC-FID is a robust and widely used technique for the quantitative analysis of organic compounds. vitas.noornl.gov As with GC-MS, analysis of this compound by GC-FID requires prior derivatization to ensure sufficient volatility and good chromatographic peak shape. The flame ionization detector provides a response that is proportional to the mass of carbon atoms entering the flame, making it an excellent tool for quantification when calibrated with an appropriate standard. researchgate.netchromatographyonline.com

The purity of a synthesized batch of this compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification, an internal standard method is typically employed, where a known amount of a non-interfering compound is added to the sample before analysis.

Table 3: Illustrative GC-FID Parameters for Analysis of a Derivatized Aliphatic Amine

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Injector Temp. | 250 °C |

| Detector Temp. | 300 °C |

| Oven Program | 70 °C (2 min), ramp at 10 °C/min to 280 °C, hold 5 min |

| Injection Mode | Split (20:1) |

HPLC is a highly versatile technique suitable for analyzing compounds that are non-volatile or thermally unstable, such as this compound, often without the need for derivatization. sigmaaldrich.com

For the analysis of a polar, basic compound like this compound, several HPLC modes can be employed:

Reversed-Phase HPLC: Using a C18 column with an aqueous-organic mobile phase. To achieve good peak shape and retention for the basic amine groups, an acidic modifier (e.g., trifluoroacetic acid) or an ion-pairing reagent is typically added to the mobile phase.

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds and uses a polar stationary phase with a high-organic mobile phase.

Since this compound contains a chiral center at the C2 position, it exists as a pair of enantiomers ((R) and (S)). Chiral HPLC is the definitive method for separating and quantifying these enantiomers. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govoup.comyakhak.orgphenomenex.com Polysaccharide-based CSPs are commonly used for the separation of chiral amines and alcohols. yakhak.orgphenomenex.com

Detection can be challenging as the molecule lacks a strong chromophore for UV detection. Therefore, derivatization with a UV-active or fluorescent tag may be employed for high-sensitivity analysis, or alternative detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used. google.com

Table 4: Example HPLC Conditions for Chiral Separation of an Amino Alcohol

| Parameter | Condition |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 220 nm (if derivatized) or ELSD |

| Injection Vol. | 10 µL |

X-ray Diffraction Analysis for Solid-State Structure Determination of Derivatives and Complexes

X-ray diffraction (XRD) is a primary and powerful technique for determining the precise three-dimensional atomic arrangement within a crystalline solid. For derivatives and metal complexes of this compound, single-crystal X-ray diffraction (SCXRD) provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry. This information is crucial for understanding the coordination behavior of the ligand, the geometry of the resulting complex, and the nature of intermolecular interactions within the crystal lattice.

The process involves irradiating a single crystal of a this compound derivative or complex with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots with varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the unit cell can be generated, from which the atomic positions are determined.

| Parameter | Value |

|---|---|

| Chemical Formula | C10H22CuN8O10 |

| Formula Weight | 494.90 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.132(3) |

| b (Å) | 10.584(3) |

| c (Å) | 12.019(4) |

| β (°) | 106.18(3) |

| Volume (ų) | 994.0(6) |

| Z (molecules/unit cell) | 2 |

This interactive table presents typical crystallographic data obtained from a single-crystal X-ray diffraction analysis of a representative metal-ligand complex. mdpi.com

Computational Chemistry and Modeling of 1,5 Diaminopentan 2 Ol Systems

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and dynamics simulations are pivotal in predicting and analyzing the interaction between a ligand, such as 1,5-Diaminopentan-2-OL, and a biological receptor. These computational techniques can elucidate the binding affinity, mode, and stability of the ligand-receptor complex, which is crucial for understanding its potential biological activity.

Molecular Docking predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, this would involve docking the molecule into the active site of a target protein. The process calculates a binding score, indicating the strength of the interaction. Key interactions, such as hydrogen bonds and hydrophobic contacts, can be identified. For instance, the hydroxyl and amino groups of this compound are potential hydrogen bond donors and acceptors, which would likely play a significant role in its binding.

Hypothetical Docking Results of this compound with a Target Protein

| Parameter | Value | Key Interacting Residues |

| Binding Affinity (kcal/mol) | -6.8 | ASP120, SER155, TYR201 |

| Hydrogen Bonds | 4 | ASP120 (2), SER155 (1), TYR201 (1) |

| Hydrophobic Interactions | 2 | LEU118, PHE205 |

| RMSD (Å) during MD | 1.2 | N/A |

This table represents hypothetical data that could be generated from molecular docking and dynamics studies of this compound to illustrate the potential findings.

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) can provide detailed information about molecular orbitals, charge distribution, and reactivity indices.

Electronic Structure Analysis involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. For this compound, the lone pairs on the nitrogen and oxygen atoms would significantly influence the HOMO.

Reactivity Descriptors , such as electrostatic potential maps and Fukui functions, can predict the most likely sites for electrophilic and nucleophilic attack. An electrostatic potential map would visually represent the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the regions around the nitrogen and oxygen atoms would be expected to have a negative electrostatic potential, making them susceptible to electrophilic attack.

Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value (Hartree) | Interpretation |

| HOMO Energy | -0.25 | Indicates electron-donating capability |

| LUMO Energy | 0.05 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 0.30 | Relates to chemical reactivity and stability |

| Dipole Moment (Debye) | 2.5 | Indicates polarity of the molecule |

This table presents hypothetical quantum chemical data for this compound to demonstrate the type of information that would be obtained from such calculations.

Theoretical Studies of Coordination Complexes and Supramolecular Assemblies Incorporating this compound

Theoretical studies can also be used to investigate how this compound interacts with metal ions to form coordination complexes or with other molecules to form supramolecular assemblies. These studies are crucial for understanding its potential in materials science and catalysis.

Coordination Complexes: The amino and hydroxyl groups of this compound make it a potential ligand for coordinating with metal ions. Computational methods can predict the geometry of these complexes, the nature of the metal-ligand bonding, and their stability. For example, DFT calculations could be used to determine the bond lengths, bond angles, and binding energies of a complex between this compound and a transition metal ion.

Supramolecular Assemblies: The ability of this compound to form hydrogen bonds suggests it could participate in the formation of larger, self-assembled structures. Theoretical studies can model these assemblies, providing insights into their structure, stability, and the non-covalent interactions that hold them together. These studies can help in designing new materials with specific properties.

Hypothetical Coordination Properties of a this compound Metal Complex

| Metal Ion | Coordination Number | Geometry | Binding Energy (kcal/mol) |

| Cu(II) | 4 | Square Planar | -45.2 |

| Zn(II) | 4 | Tetrahedral | -38.7 |

| Ni(II) | 6 | Octahedral | -55.1 |

This table provides hypothetical data on the coordination of this compound with different metal ions, illustrating the potential outcomes of theoretical investigations.

Future Research Directions and Emerging Applications of 1,5 Diaminopentan 2 Ol

Development of Novel Synthetic Pathways for 1,5-Diaminopentan-2-OL

The efficient and stereoselective synthesis of this compound is a primary area for future research. Current synthetic strategies for similar chiral amino alcohols often face challenges related to substrate specificity and the need for multi-step processes, which can increase costs and limit widespread adoption. westlake.edu.cn Future efforts are expected to focus on developing more direct and sustainable synthetic routes.

One promising avenue is the use of biocatalysis. Engineered amine dehydrogenases (AmDHs) have been successfully employed for the one-step synthesis of chiral amino alcohols through the asymmetric reductive amination of α-hydroxy ketones. frontiersin.org This method offers high stereoselectivity and operates under mild conditions, making it an environmentally friendly alternative to traditional chemical synthesis. frontiersin.org Research into identifying or engineering an AmDH capable of converting a suitable keto-amine precursor to this compound could be a significant breakthrough.

Another approach involves the development of novel catalytic systems. For instance, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been shown to be effective for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn Adapting such radical polar crossover strategies could provide a versatile platform for synthesizing a range of substituted this compound derivatives. westlake.edu.cn

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Biocatalysis (Engineered AmDHs) | High stereoselectivity, mild reaction conditions, environmentally friendly. frontiersin.org | Identification or engineering of a suitable enzyme, optimization of reaction conditions for industrial scale-up. frontiersin.org |

| Asymmetric Cross-Coupling | Modular synthesis, potential for diverse derivatives. westlake.edu.cn | Achieving high chemical and stereochemical selectivity, minimizing byproduct formation. westlake.edu.cn |

| Hydrogenation of α-amino ketones | Established methodology for related compounds. | Development of efficient and selective catalysts for the specific substrate. |

| Ring-opening of epoxides/aziridines | Potential for stereospecific synthesis. | Synthesis of suitable precursors, control of regioselectivity. |

Exploration of New Chemical Derivatizations and Ligand Architectures

The presence of two primary amine groups and a secondary alcohol group makes this compound an excellent scaffold for chemical derivatization and the development of novel ligand architectures. The amino and hydroxyl functionalities allow for a wide range of chemical modifications, leading to derivatives with tailored properties for various applications.

In the realm of coordination chemistry, diaminoalcohols are known to act as potent ligands for metal ions. rsc.org For example, 1,5-diaminopentanetriols and 1,6-diaminohexanetetrols form dimeric complexes with Cu(II) ions, where the amino groups act as anchoring sites. rsc.org Future research could explore the coordination chemistry of this compound with a variety of transition metals, potentially leading to new catalysts or materials with interesting magnetic or optical properties. The chirality of this compound is particularly advantageous for applications in asymmetric catalysis, where chiral ligands are essential for enantioselective transformations. nih.govrsc.org

Furthermore, the derivatization of the amine or alcohol groups can lead to the formation of complex structures such as macrocycles or polymers. The synthesis of polyamine analogs is an active area of research, with applications in medicine and materials science. mdpi.comresearchgate.net

| Derivative Class | Potential Applications | Synthetic Strategy |

| Metal Complexes | Asymmetric catalysis, magnetic materials, optical devices. | Coordination of this compound to various metal centers. |

| Schiff Bases | Intermediate in organic synthesis, biologically active compounds. | Condensation reaction with aldehydes or ketones. |

| Amides and Esters | Prodrugs, functional materials. | Acylation of the amine or alcohol groups. |

| Macrocycles | Host-guest chemistry, ion sensing. | Cyclization reactions involving the terminal amino groups. |

Advanced Biological System Probes derived from this compound

The development of functional fluorescent molecular probes is crucial for understanding complex biological processes. mdpi.comnih.gov The structural backbone of this compound provides a versatile platform for the design of such probes. By attaching fluorophores and specific recognition moieties to the diamino alcohol scaffold, it is possible to create probes that can selectively detect and report on the presence of specific ions, small molecules, or biomolecules within living cells. mdpi.com

For example, the amine groups can be functionalized with moieties that bind to specific metal ions, while the hydroxyl group can be used to attach a fluorescent reporter. The binding event would then trigger a change in the fluorescence properties of the probe, allowing for the detection and quantification of the target analyte. The inherent biocompatibility of polyamine-like structures is an added advantage for applications in live-cell imaging. nih.gov

Future research in this area could focus on designing probes for important biological targets such as reactive oxygen species (ROS), specific enzymes, or neurotransmitters. The development of "turn-on" fluorescent probes, where the fluorescence is enhanced upon binding to the target, is a particularly attractive goal. nih.gov

Integration of this compound into Advanced Materials Science Research

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of novel polymers and advanced materials. Diamines are key building blocks for polyamides, and the incorporation of a hydroxyl group into the polymer backbone can introduce new properties such as improved hydrophilicity, biodegradability, and sites for post-polymerization modification. nih.govalderbioinsights.co.uk

Bio-based polyamides are gaining increasing attention as sustainable alternatives to their petroleum-based counterparts. researchgate.net this compound, which can potentially be derived from renewable resources, could serve as a monomer for the synthesis of novel bio-based polyamides with unique properties. The hydroxyl group could also be exploited to create cross-linked materials or to attach other functional molecules. For instance, functionalized diamines can be used to create poly(amide urethane)s with reactive side groups. researchgate.net

Furthermore, polyamine analogs have been investigated for their ability to self-assemble into nanostructures, which have potential applications in drug delivery and gene therapy. nih.gov The amphiphilic nature that could be imparted to derivatives of this compound makes it a candidate for the development of self-assembling systems.

| Material Class | Potential Properties | Key Research Areas |

| Bio-based Polyamides | Improved hydrophilicity, biodegradability, sites for functionalization. tue.nl | Polymerization with various dicarboxylic acids, characterization of thermal and mechanical properties. tue.nl |

| Polyurethanes | Enhanced thermal and mechanical properties. rsc.org | Reaction with diisocyanates, exploration of applications in coatings and adhesives. rsc.org |

| Cross-linked Polymers | Increased strength and stability. | Use of the hydroxyl group for cross-linking reactions. |

| Self-Assembling Nanomaterials | Drug delivery, gene therapy. | Synthesis of amphiphilic derivatives and study of their self-assembly behavior. nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,5-Diaminopentan-2-OL, and what methodological considerations are critical for achieving high yields?

- Methodological Answer : Synthesis typically involves protecting α-amino acids (e.g., 2-aminolauric acid) with tert-butyl carbamate (Boc), followed by reduction of the carboxyl group to form the alcohol moiety. Mixed anhydride intermediates and catalytic hydrogenation are commonly employed. Key considerations include:

- Use of inert atmospheres to prevent oxidation during reduction steps.

- Optimization of reaction time and temperature to minimize side reactions (e.g., over-reduction or epimerization).

- Purification via column chromatography or recrystallization to isolate enantiomerically pure products .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (Category 1B hazards) .

- Ventilation : Use fume hoods to avoid inhalation of vapors (H314/H318 hazards).

- Storage : Store in a cool, dry, well-ventilated area away from ignition sources (flammable liquid, H227) .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How can researchers optimize the stereoselectivity in the synthesis of this compound derivatives?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP or Rh-DuPhos catalysts to enhance enantiomeric excess (ee).

- Protecting Group Strategy : Use orthogonal protecting groups (e.g., Fmoc for amines, TBS for alcohols) to control regioselectivity during functionalization .

- Reaction Monitoring : Utilize chiral HPLC or polarimetry to track stereochemical outcomes in real time.

Q. What analytical strategies are recommended to resolve discrepancies in purity assessments of this compound using different techniques (e.g., NMR vs. HPLC)?

- Methodological Answer :

- Cross-Validation : Compare quantitative H NMR (qNMR) with reverse-phase HPLC-MS to identify impurities undetected by one method (e.g., volatile contaminants in NMR or non-UV-active species in HPLC).

- Standardization : Calibrate instruments using certified reference materials.

- Degradation Studies : Perform stress tests (e.g., thermal, hydrolytic) to identify degradation products that may skew purity results .

Q. How should experimental protocols be designed to mitigate risks associated with the flammability and corrosivity of this compound during scale-up reactions?

- Methodological Answer :

- Process Safety : Conduct calorimetry (e.g., DSC) to assess exothermic risks and design jacketed reactors with temperature control.

- Inert Atmosphere : Use nitrogen or argon blankets to minimize combustion hazards (H227).

- Material Compatibility : Select corrosion-resistant equipment (e.g., glass-lined steel) for reactions involving prolonged exposure .

Data Contradiction Analysis

Q. How can conflicting solubility data for this compound in polar vs. non-polar solvents be reconciled?

- Methodological Answer :

- Solvent Screening : Systematically test solubility in binary solvent systems (e.g., water-ethanol gradients) to identify co-solvency effects.

- Computational Modeling : Use COSMO-RS simulations to predict solubility based on molecular polarity and solvent parameters.

- Crystallography : Analyze crystal packing via X-ray diffraction to determine if polymorphic forms influence solubility .

Experimental Design

Q. What in silico approaches are suitable for predicting the biological activity of this compound analogs?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions (e.g., with amine oxidases).

- QSAR Modeling : Train models on existing bioactivity datasets to correlate structural features (e.g., logP, H-bond donors) with pharmacological outcomes.

- ADMET Prediction : Apply tools like SwissADME to forecast absorption and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.